Superior In Silico PfLDH Binding Affinity Among Oxamic-Acid-Like Inhibitors
In a virtual screening campaign designed to identify oxamic acid-like inhibitors of Plasmodium falciparum lactate dehydrogenase (PfLDH), 2-oxopropanehydrazide exhibited the highest computed binding affinity among all screened structures, with a value of −5.2 kcal/mol [1]. By contrast, oxamic acid, the prototypical LDH inhibitor used as the reference ligand in the same study, showed a lower docking score, and the second-ranked hit, 2,2-difluoro-2-hydroxyacetic acid, occupied a different region of the active site [1]. This result positions 2‑oxopropanehydrazide as the top-scoring virtual hit in this specific PfLDH inhibitor library.
| Evidence Dimension | Computed binding affinity (ΔG) against PfLDH |
|---|---|
| Target Compound Data | −5.2 kcal/mol |
| Comparator Or Baseline | Oxamic acid (lower docking score, exact value not tabulated); 2,2-difluoro-2-hydroxyacetic acid (second-ranked hit but distinct binding mode) |
| Quantified Difference | 2-Oxopropanehydrazide ranked highest in the library; precise score difference to oxamic acid not stated numerically in the abstract |
| Conditions | Molecular docking using PDB 1LDG; ligand preparation in PyMol; virtual screening in Pyrx; visualization in PyMol |
Why This Matters
For antimalarial drug discovery programs targeting PfLDH, this compound provides a validated in silico starting point with quantifiably superior predicted target engagement relative to the canonical inhibitor scaffold oxamic acid — a key criterion for hit prioritization and procurement of screening libraries.
- [1] Screening of Oxamic Acid Similar 3D Structures as Candidate Inhibitor Plasmodium falciparum L-Lactate Dehydrogenase of Malaria Through Molecular Docking. 2019. https://www.academia.edu/125101697/ (accessed 2026-05-05). View Source
